Boc-D-Arg(NO2)-OH
CAS No.: 50913-12-7
VCID: VC21538366
Molecular Formula: C11H21N5O6
Molecular Weight: 319.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Arg(NO2)-OH, also known as Nα-Boc-Nω-nitro-D-arginine, is a derivative of the amino acid arginine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a nitro (NO2) substituent on the side chain. This compound is of interest in biochemical research and pharmaceutical applications due to its unique structural and biological properties. Biological Significance
Applications
Synthesis and Chemical ReactivityThe synthesis of Boc-D-Arg(NO2)-OH typically involves protecting the amino group with a Boc group and introducing a nitro substituent on the side chain. This compound's reactivity is influenced by both the Boc protecting group and the nitro substituent. Synthesis Overview
Comparison with Similar Compounds
Storage and HandlingBoc-D-Arg(NO2)-OH should be stored at -15°C to maintain its stability. It is classified as an irritant, so proper handling precautions are necessary. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 50913-12-7 | |||||||||||||||
Product Name | Boc-D-Arg(NO2)-OH | |||||||||||||||
Molecular Formula | C11H21N5O6 | |||||||||||||||
Molecular Weight | 319.31 g/mol | |||||||||||||||
IUPAC Name | (2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1 | |||||||||||||||
Standard InChIKey | OZSSOVRIEPAIMP-SSDOTTSWSA-N | |||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC/[NH+]=C(\N)/N[N+](=O)[O-])C(=O)[O-] | |||||||||||||||
SMILES | CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] | |||||||||||||||
Synonyms | Boc-D-Arg(NO2)-OH;50913-12-7;omega-Nitro-Boc-D-arginine;Nalpha-Boc-Nomega-nitro-D-arginine;C11H21N5O6;AC1ODWBA;PubChem12153;boc-nw-nitro-d-arginine;N'-Nitro-N-Boc-D-arginine;SCHEMBL5966662;CTK7D1240;CTK8B2844;MolPort-000-150-590;OZSSOVRIEPAIMP-SSDOTTSWSA-N;ACN-S003043;ZINC2575519;ANW-41162;OR0122;AKOS024256803;AN-41385;FS000065;KB-59294;SC-09313;AB0010516;TC-308668 | |||||||||||||||
PubChem Compound | 7021876 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume